molecular formula C24H32N6O2S B14409635 Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate CAS No. 85283-75-6

Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate

Cat. No.: B14409635
CAS No.: 85283-75-6
M. Wt: 468.6 g/mol
InChI Key: WBUGQSGOTQQYPI-UHFFFAOYSA-M
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Description

Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate is a complex organic compound known for its unique structure and properties. This compound features a thiadiazole ring, an azo group, and an ethylamino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-thiadiazole ring.

    Azo Coupling Reaction: The thiadiazole ring is then coupled with a diazonium salt derived from aniline derivatives to form the azo compound.

    Quaternization: The final step involves the quaternization of the amino group with ethyl iodide and subsequent reaction with acetic acid to form the acetate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the azo and thiadiazole rings.

    Reduction: Corresponding amines from the reduction of the azo group.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo and thiadiazole chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, oxidative stress responses, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethanaminium, 2-[ethyl[3-methyl-4-[2-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl]amino]-N,N,N-trimethyl-, sulfate
  • Ethanaminium, 2-[ethyl[3-methyl-4-[2-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl]amino]-N,N,N-trimethyl-, phosphate

Uniqueness

  • Structural Features : The presence of the acetate group and the specific arrangement of functional groups make it unique.
  • Reactivity : Its reactivity profile differs from similar compounds due to the specific electronic and steric effects of its substituents.

This detailed article provides a comprehensive overview of Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

85283-75-6

Molecular Formula

C24H32N6O2S

Molecular Weight

468.6 g/mol

IUPAC Name

2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;acetate

InChI

InChI=1S/C22H29N6S.C2H4O2/c1-6-27(14-15-28(3,4)5)19-12-13-20(17(2)16-19)24-25-22-23-21(26-29-22)18-10-8-7-9-11-18;1-2(3)4/h7-13,16H,6,14-15H2,1-5H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

WBUGQSGOTQQYPI-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3)C.CC(=O)[O-]

Origin of Product

United States

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